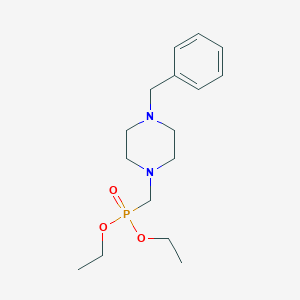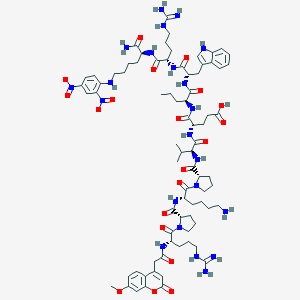
Diethyl benzylpiperazinomethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl benzylpiperazinomethylphosphonate (DEBPM) is a chemical compound that belongs to the family of organophosphorus compounds. It is a white crystalline solid that has been widely used in scientific research for its unique properties.
Mecanismo De Acción
Diethyl benzylpiperazinomethylphosphonate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. The overstimulation of the nervous system can lead to a range of symptoms, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl benzylpiperazinomethylphosphonate are similar to those of other organophosphorus compounds. Diethyl benzylpiperazinomethylphosphonate can cause inhibition of acetylcholinesterase, which can lead to overstimulation of the nervous system. This can result in a range of symptoms, including muscle spasms, convulsions, and respiratory failure. Diethyl benzylpiperazinomethylphosphonate can also cause inhibition of other enzymes, including butyrylcholinesterase and carboxylesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl benzylpiperazinomethylphosphonate has several advantages for lab experiments. It is a highly sensitive and specific reagent that can detect nerve agents at very low concentrations. Diethyl benzylpiperazinomethylphosphonate is also relatively easy to synthesize and purify. However, Diethyl benzylpiperazinomethylphosphonate has some limitations for lab experiments. It is a toxic and hazardous substance that requires careful handling and disposal. Diethyl benzylpiperazinomethylphosphonate can also interfere with other biochemical assays, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on Diethyl benzylpiperazinomethylphosphonate. One area of research is the development of new methods for the detection and quantification of nerve agents. This could involve the synthesis of new derivatives of Diethyl benzylpiperazinomethylphosphonate that have improved sensitivity and specificity. Another area of research is the development of new organophosphorus compounds that have potential applications in medicine and agriculture. This could involve the synthesis of new compounds that have improved efficacy and safety profiles.
Conclusion
In conclusion, Diethyl benzylpiperazinomethylphosphonate is a unique organophosphorus compound that has been widely used in scientific research for its properties. The synthesis of Diethyl benzylpiperazinomethylphosphonate is a complex process that requires careful control of the reaction conditions and purification techniques. Diethyl benzylpiperazinomethylphosphonate has several advantages for lab experiments, including its high sensitivity and specificity. However, Diethyl benzylpiperazinomethylphosphonate is a toxic and hazardous substance that requires careful handling and disposal. There are several future directions for research on Diethyl benzylpiperazinomethylphosphonate, including the development of new methods for the detection and quantification of nerve agents and the development of new organophosphorus compounds with potential applications in medicine and agriculture.
Métodos De Síntesis
The synthesis of Diethyl benzylpiperazinomethylphosphonate involves the reaction of benzyl chloride with diethyl phosphite, followed by the reaction of the resulting benzyl diethylphosphonate with piperazine. The final product is obtained by the subsequent reaction of the intermediate with formaldehyde. The synthesis of Diethyl benzylpiperazinomethylphosphonate is a complex process that requires careful control of the reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
Diethyl benzylpiperazinomethylphosphonate has been widely used in scientific research as a reagent for the detection and quantification of nerve agents. It is a highly sensitive and specific reagent that can detect nerve agents at very low concentrations. Diethyl benzylpiperazinomethylphosphonate has also been used as a precursor for the synthesis of other organophosphorus compounds that have potential applications in medicine and agriculture.
Propiedades
Número CAS |
157524-19-1 |
|---|---|
Nombre del producto |
Diethyl benzylpiperazinomethylphosphonate |
Fórmula molecular |
C16H27N2O3P |
Peso molecular |
326.37 g/mol |
Nombre IUPAC |
1-benzyl-4-(diethoxyphosphorylmethyl)piperazine |
InChI |
InChI=1S/C16H27N2O3P/c1-3-20-22(19,21-4-2)15-18-12-10-17(11-13-18)14-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
Clave InChI |
CPQDHKDKVMESSV-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CN1CCN(CC1)CC2=CC=CC=C2)OCC |
SMILES canónico |
CCOP(=O)(CN1CCN(CC1)CC2=CC=CC=C2)OCC |
Otros números CAS |
157524-19-1 |
Sinónimos |
DBPMP diethyl benzylpiperazinomethylphosphonate O,O-diethyl (benzylpiperazinomethyl)phosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)











